molecular formula C13H18INO B1316040 1-(2-(4-Iodophenoxy)ethyl)piperidine CAS No. 103808-68-0

1-(2-(4-Iodophenoxy)ethyl)piperidine

Cat. No. B1316040
M. Wt: 331.19 g/mol
InChI Key: OADCVVWLHQWRPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “1-(2-(4-Iodophenoxy)ethyl)piperidine” is C13H18INO .


Chemical Reactions Analysis

As a piperidine derivative, “1-(2-(4-Iodophenoxy)ethyl)piperidine” may undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Potential

Synthesis and Anticancer Activity
Piperidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promising results as anticancer agents, with some compounds exhibiting strong anticancer activity comparable to reference drugs (Rehman et al., 2018).

Chemical Synthesis and Reactivity

Aminocarbonylation Reactions
Alkoxycarbonylpiperidines, including those related to the query compound, were utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These processes led to the formation of carboxamides and ketocarboxamides, providing a pathway for the synthesis of complex molecules (Takács et al., 2014).

Materials Science

Hyperbranched Polymers
In materials science, a hyperbranched polymer with perfect branching was synthesized using a monomer based on piperidine-4-one. This innovative approach allowed for the creation of a polymer with unique properties and potential applications in various industrial sectors (Sinananwanich et al., 2009).

Multifunctional Agents

Development of Multifunctional Agents
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has explored their potential as selective 5-HT7 receptor ligands or as multifunctional agents. This work highlights the possibility of using these compounds in treating complex diseases through a polypharmacological approach, demonstrating their versatility beyond a single application domain (Canale et al., 2016).

Future Directions

Piperidine derivatives, including “1-(2-(4-Iodophenoxy)ethyl)piperidine”, continue to be an area of interest in pharmaceutical research due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADCVVWLHQWRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573168
Record name 1-[2-(4-Iodophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Iodophenoxy)ethyl)piperidine

CAS RN

103808-68-0
Record name 1-[2-(4-Iodophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Jain, J Xu, RM Kanojia, F Du… - Journal of medicinal …, 2009 - ACS Publications
As part of a program aimed at the development of selective estrogen receptor modulators (SERMs), novel chromene scaffolds, benzopyranobenzoxapanes, were discovered. Many …
Number of citations: 125 pubs.acs.org
SM Wen, CH Lin, CC Chen, MJ Wu - Tetrahedron, 2018 - Elsevier
The unique selective estrogen receptor modulator, Raloxifene (1), and antitubulin agent 2 were synthesized through the key intermediate, 4-methoxybenzyl 2-bromo-4-methoxyphenyl …
Number of citations: 6 www.sciencedirect.com

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